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Compound of Interest

Compound Name: 2-Oxetanemethanamine

Cat. No.: B2990356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Oxetanemethanamine (CAS: 882402-12-2), a valuable building block in medicinal chemistry.

Due to the limited availability of public experimental spectra, this document presents a

combination of predicted data and established spectroscopic principles to offer a reliable profile

of the molecule. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

data, and a plausible Mass Spectrometry (MS) fragmentation pattern. Detailed, standardized

experimental protocols for acquiring such data are also provided, alongside a visualization of a

common synthetic pathway.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-
Oxetanemethanamine. This information is crucial for the identification and characterization of

the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2-Oxetanemethanamine in a

typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for 2-Oxetanemethanamine
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.8 - 4.9 m -

H-3 (axial) 2.5 - 2.6 m -

H-3 (equatorial) 2.2 - 2.3 m -

H-4 (axial) 4.6 - 4.7 t ~6.5

H-4 (equatorial) 4.4 - 4.5 t ~6.0

H-5 2.8 - 2.9 d ~5.0

NH₂ 1.5 - 2.5 br s -

Table 2: Predicted ¹³C NMR Data for 2-Oxetanemethanamine

Carbon Chemical Shift (δ, ppm)

C-2 75 - 77

C-3 28 - 30

C-4 68 - 70

C-5 45 - 47

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 2-Oxetanemethanamine are listed below.

Table 3: Characteristic IR Absorption Bands for 2-Oxetanemethanamine
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Functional Group Vibration
Wavenumber
(cm⁻¹)

Intensity

N-H (amine) Stretch 3400 - 3250
Medium (two bands

for primary amine)

N-H (amine) Bend 1650 - 1580 Medium

C-H (alkane) Stretch 2960 - 2850 Strong

C-O (ether) Stretch 1150 - 1085 Strong

C-N (amine) Stretch 1250 - 1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 2-Oxetanemethanamine, with a molecular weight of 87.12 g/mol , the expected

molecular ion peak and major fragmentation patterns under Electron Ionization (EI) are outlined

below.

Table 4: Predicted Mass Spectrometry Data for 2-Oxetanemethanamine

m/z Proposed Fragment

87 [M]⁺ (Molecular Ion)

86 [M-H]⁺

70 [M-NH₃]⁺

57 [M-CH₂O]⁺

44 [CH₂=NH₂]⁺

30 [CH₂=NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices in analytical chemistry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Oxetanemethanamine is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Spectral Width: A spectral width of 10-12 ppm is used.

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of 200-220 ppm is typical.

Referencing: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation: A small drop of liquid 2-Oxetanemethanamine is placed directly onto

the ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used, often

coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Introduction: A dilute solution of 2-Oxetanemethanamine in a volatile solvent (e.g.,

methanol, dichloromethane) is injected into the GC-MS system.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: A standard energy of 70 eV is used to induce fragmentation.[1]

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole).
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the

molecular ion and various fragment ions.

Synthetic Pathway Visualization
A common and safer synthetic route to produce enantiomerically pure (S)-oxetan-2-

ylmethanamine avoids the use of hazardous azide intermediates.[2][3] This multi-step process

begins with the ring expansion of an oxirane to form the oxetane ring, followed by the

introduction of a protected amine, and concluding with deprotection to yield the final product.

Caption: Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-2-((benzyloxy)methyl)oxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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